(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a furan ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, including the formation of the furan ring, the pyridine ring, and the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The pyridine and piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the compound may produce a fully saturated derivative.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Benzylamine: An organic compound used in the production of pharmaceuticals.
Uniqueness
(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is unique due to its combination of a furan ring, a pyridine ring, and a piperidine ring. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound notable for its unique structural features, which include a furan ring and a pyridine moiety linked through a piperidine unit. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antioxidant properties
- Anti-inflammatory effects
- Antimicrobial activity
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. For instance, the presence of the furan and pyridine rings suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Table 1: Comparative Biological Activities of Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
3-Hydroxyflavone | Flavonoid derivative | Antioxidant, anti-inflammatory |
Quercetin | Flavonoid | Antioxidant, anticancer |
Kaempferol | Flavonoid | Antioxidant, antimicrobial |
What distinguishes this compound from these compounds is its specific combination of functional groups that may confer unique binding properties and biological activities not observed in other structurally related compounds.
Study 1: Antioxidant Activity
In a recent study, this compound was evaluated for its antioxidant potential using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity comparable to standard antioxidants such as ascorbic acid.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving COX inhibition.
Study 3: Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(7-6-14-4-3-13-21-14)19-11-8-15(9-12-19)22-16-5-1-2-10-18-16/h1-7,10,13,15H,8-9,11-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCLAIUWTMSUDO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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